molecular formula C22H33Cl2N3O4 B11716041 DL,DL-Asalin CAS No. 18705-85-6

DL,DL-Asalin

Cat. No.: B11716041
CAS No.: 18705-85-6
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process begins with the acetylation of 4-[bis(2-chloroethyl)amino]phenylalanine, followed by the coupling of the resulting intermediate with valine ethyl ester under controlled conditions. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of advanced chromatographic methods ensures the purity and consistency of the final product, which is crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of certain alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]glycine ethyl ester
  • N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]alanine ethyl ester
  • N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]leucine ethyl ester

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

18705-85-6

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LGLLXTFYYXSARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.